molecular formula C96H68N8O32Zr6 B14084651 4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide

4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide

Cat. No.: B14084651
M. Wt: 2392.9 g/mol
InChI Key: GBGALHXYSPCIHT-UHFFFAOYSA-A
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Description

4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide is a complex compound that integrates a porphyrin core with zirconium and benzoate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide typically involves the functionalization of a porphyrin core with carboxylate groups, followed by the incorporation of zirconium ions. The reaction conditions often require controlled temperatures and pH levels to ensure the stability and proper formation of the compound .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques is essential to achieve the desired quality and yield .

Chemical Reactions Analysis

Types of Reactions

4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the porphyrin core and the zirconium ions .

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the reaction pathways and products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized porphyrin derivatives, while reduction reactions can produce reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide involves its interaction with molecular targets through its porphyrin core and zirconium ions. These interactions can lead to the generation of reactive oxygen species, modulation of electronic states, and binding to specific biomolecules . The pathways involved include electron transfer processes and coordination chemistry .

Properties

Molecular Formula

C96H68N8O32Zr6

Molecular Weight

2392.9 g/mol

IUPAC Name

4-[10,15,20-tris(4-carboxylatophenyl)-21,23-dihydroporphyrin-5-yl]benzoate;zirconium(4+);hexadecahydroxide

InChI

InChI=1S/2C48H30N4O8.16H2O.6Zr/c2*53-45(54)29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(12-4-26)46(55)56)37-21-23-39(51-37)44(28-7-15-32(16-8-28)48(59)60)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(14-6-27)47(57)58;;;;;;;;;;;;;;;;;;;;;;/h2*1-24,49,52H,(H,53,54)(H,55,56)(H,57,58)(H,59,60);16*1H2;;;;;;/q;;;;;;;;;;;;;;;;;;6*+4/p-24

InChI Key

GBGALHXYSPCIHT-UHFFFAOYSA-A

Canonical SMILES

C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)C(=O)[O-])C8=CC=C(C=C8)C(=O)[O-])C=C4)C9=CC=C(C=C9)C(=O)[O-])N3)C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[OH-].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

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